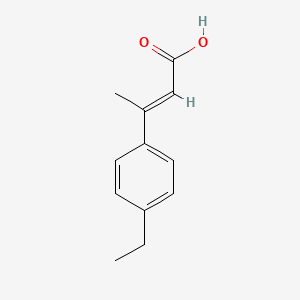![molecular formula C8H14O B3034352 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol CAS No. 1600253-35-7](/img/structure/B3034352.png)
1-(Bicyclo[3.1.0]hexan-6-yl)ethanol
Vue d'ensemble
Description
1-(Bicyclo[3.1.0]hexan-6-yl)ethanol is a chemical compound with the molecular formula C8H14O. It is characterized by a bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with an ethanol group attached to the sixth carbon of the bicyclic system . This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Applications De Recherche Scientifique
1-(Bicyclo[3.1.0]hexan-6-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Orientations Futures
The future directions for “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” could involve further exploration of its synthesis, properties, and potential applications. The synthesis of bicyclo[3.1.0]hexanes is an area of active research, with recent work focusing on the development of new synthetic methods . Further studies could also explore the physical and chemical properties of “this compound”, as well as its safety and hazards .
Mécanisme D'action
Target of Action
The compound “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” is a type of bicyclo[3.1.0]hexane . Compounds comprising the azabicyclo[3.1.0]hexane moiety are known to interact with several targets, including histone deacetylase, opioid receptors, and the dopamine D3 receptor . These targets play crucial roles in various biological processes, including gene expression, pain perception, and neurotransmission .
Mode of Action
The exact mode of action of “1-(Bicyclo[31Similar compounds are known to act as inhibitors or antagonists at their target sites . This means they bind to their targets and either reduce their activity (in the case of inhibitors) or prevent other molecules from binding to the target (in the case of antagonists).
Biochemical Pathways
The specific biochemical pathways affected by “1-(Bicyclo[31Given its potential targets, it could be involved in pathways related to gene expression (via histone deacetylase), pain perception and reward system (via opioid receptors), and neurotransmission (via the dopamine d3 receptor) .
Pharmacokinetics
Its metabolic stability and the body’s ability to excrete it will also affect its overall bioavailability .
Result of Action
The molecular and cellular effects of “1-(Bicyclo[31Based on its potential targets, it could influence gene expression, modulate pain perception, and affect neurotransmission .
Méthodes De Préparation
The synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol typically involves the annulation of cyclopropyl aniline derivatives with difluorocyclopropenes . This reaction is highly diastereoselective and provides access to important building blocks for medicinal chemistry. The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(Bicyclo[3.1.0]hexan-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
These reactions are typically carried out under controlled conditions to ensure the formation of the desired products with minimal side reactions.
Comparaison Avec Des Composés Similaires
1-(Bicyclo[3.1.0]hexan-6-yl)ethanol can be compared to other bicyclic compounds, such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . These compounds share similar structural features but differ in the size and arrangement of their rings. The unique structure of this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other bicyclic compounds may not be able to fulfill.
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds have a smaller ring system and are used in the development of bioactive molecules.
Bicyclo[1.1.1]pentanes: Known for their rigidity and stability, these compounds are used as scaffolds in drug design.
Propriétés
IUPAC Name |
1-(6-bicyclo[3.1.0]hexanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5(9)8-6-3-2-4-7(6)8/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZCKLBQWBGJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2C1CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


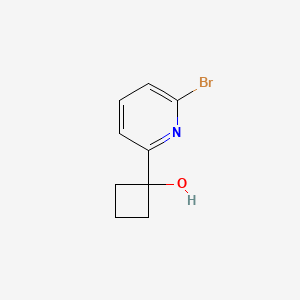
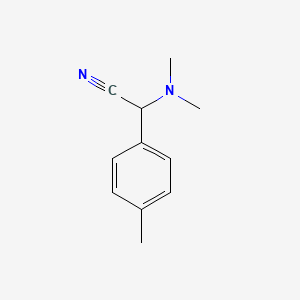

![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
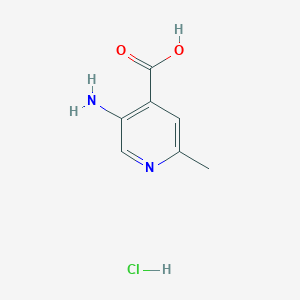
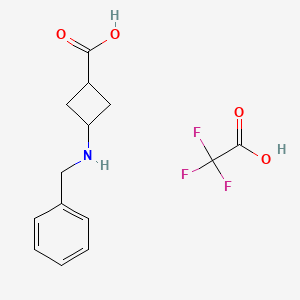
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)


![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)
